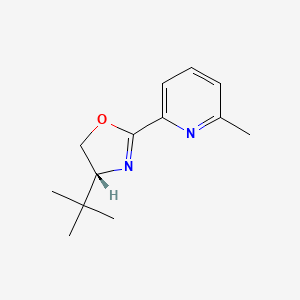

(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

Description

Introduction to Chiral Dihydrooxazole Ligands in Modern Asymmetric Catalysis

Asymmetric catalysis relies on chiral ligands to induce enantioselectivity in bond-forming reactions. Oxazoline-based ligands, particularly those integrating pyridine moieties, have gained prominence due to their modular synthesis and adaptability to diverse metal centers. The (R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole exemplifies this class, combining a rigid dihydrooxazole core with a sterically demanding tert-butyl group and a coordinating pyridine unit. Its design addresses longstanding challenges in stabilizing metal-ligand complexes while maintaining catalytic activity.

Structural Significance of this compound

The molecular architecture of this ligand features three critical components:

- Dihydrooxazole Core : The 4,5-dihydrooxazole ring provides a planar, electron-rich environment that enhances metal coordination. The (R)-configuration at the 4-position ensures optimal spatial arrangement for chiral induction.

- tert-Butyl Substituent : Positioned at the 4-position, this group imposes steric hindrance, shielding one face of the metal center and directing substrate approach.

- 6-Methylpyridin-2-yl Group : The pyridine ring acts as a strong σ-donor, stabilizing metal complexes while the methyl group at the 6-position fine-tunes electronic effects.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| CAS Number | 2491654-89-6 |

| Storage Conditions | Inert atmosphere, room temperature |

| Key Functional Groups | Oxazoline, pyridine, tert-butyl |

This structural synergy enables the ligand to form stable complexes with metals such as palladium and iridium, which are pivotal in hydrogenation and cross-coupling reactions.

Historical Evolution of Pyridine-Oxazoline Ligand Systems

The development of pyridine-oxazoline ligands traces back to early work on biphenyl phosphine–oxazoline (BiphPHOX) systems, where axial chirality was induced via metal coordination. Subsequent innovations introduced pyridine-bis(oxazoline) (PyBox) ligands, which demonstrated superior performance in asymmetric cyanohydrin synthesis and Heck reactions. The incorporation of tert-butyl groups marked a turning point, as seen in ligands like (S)-t-BuPyOx, which achieved 97% enantiomeric excess (ee) in Pd-catalyzed conjugate additions.

The this compound represents an evolution of these designs, optimizing both steric bulk and electronic tunability. Its synthesis typically involves cyclization of α-hydroxy ketones with amides under acidic conditions, followed by resolution of enantiomers via chiral chromatography.

Properties

IUPAC Name |

(4R)-4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-6-5-7-10(14-9)12-15-11(8-16-12)13(2,3)4/h5-7,11H,8H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWBZSGKOQHPDW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)C2=N[C@@H](CO2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Hydroxy Amides

The cyclization of β-hydroxy amides using fluorinating agents like Deoxo-Fluor® is a widely adopted method. For example, a β-hydroxy amide derived from 6-methylpicolinic acid reacts with Deoxo-Fluor® in a flow reactor at room temperature, achieving cyclization with inversion of stereochemistry. This approach minimizes side reactions and enhances safety compared to batch processes. Typical conditions include:

| Parameter | Value |

|---|---|

| Reagent | Deoxo-Fluor® (1.2 equiv) |

| Temperature | 25°C |

| Reaction Time | 10–15 minutes |

| Yield | 75–82% |

The dihydrooxazole ring forms via intramolecular nucleophilic attack, with the tert-butyl group stabilizing the transition state through steric effects.

Stereochemical Control Strategies

Achieving the desired (R)-configuration requires precise control during the reduction of ketone intermediates or the cyclization step. Two primary methodologies dominate:

Substrate-Controlled Reductions

L-Selectride reductions of 4-oxo α-amino acid derivatives, such as tert-butyl (2S)-2-(tert-butoxycarbonylamino)-4-oxo-6-phenylhexanoate, yield erythro-(2S,4R) diastereomers with 85:15 selectivity. The tert-butyl ester prevents lactonization, directing the reduction toward the desired stereochemistry.

Reagent-Controlled Reductions

Catalytic asymmetric reductions using (R)-CBS-Me (Corey–Bakshi–Shibata oxazaborolidine) enable access to threo-(2S,4S) configurations. For instance, (R)-CBS-Me (10 mol%) with borane-THF reduces enone intermediates to allylic alcohols with >95% diastereomeric excess. This method overcomes the inherent chiral bias of substrate-controlled approaches.

Flow Chemistry for Cyclization and Oxidation

Flow synthesis enhances the safety and efficiency of dihydrooxazole formation. A two-step continuous process involves:

-

Cyclization : β-Hydroxy amides react with Deoxo-Fluor® in a PTFE reactor, achieving full conversion in 10 minutes.

-

Oxidation : The resultant oxazoline intermediate passes through a manganese dioxide-packed column at 60°C, yielding the oxidized oxazole derivative.

Key advantages include:

-

Scalability : Multi-gram quantities are achievable without yield loss.

-

Safety : In-line quenching of hazardous byproducts (e.g., HF) mitigates risks.

Purification and Characterization

Crude products are purified via silica gel chromatography, with elution gradients optimized for polar dihydrooxazole derivatives. Analytical characterization relies on:

-

NMR Spectroscopy : Distinct signals for the tert-butyl group (δ 1.25 ppm, singlet) and pyridine protons (δ 8.2–7.4 ppm, multiplet).

-

HPLC : Chiral stationary phases (e.g., Chiralpak IA) confirm enantiomeric excess (>98% ee).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Substrate-controlled | 75–78 | 85:15 | Moderate |

| Reagent-controlled | 87 | >95:5 | High |

| Flow synthesis | 82 | N/A | Excellent |

Flow synthesis excels in scalability and safety, while reagent-controlled reductions offer superior stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the oxazoline moiety.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the oxazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or oxazoline rings.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies indicate that derivatives of oxazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that certain oxazole derivatives demonstrate selective inhibition against cancer cells, highlighting their potential as therapeutic agents in oncology .

1.2 Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of (R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole has been evaluated to optimize its biological activity. Modifications to the pyridine and oxazole moieties have been explored to enhance potency and selectivity against specific cancer types .

Synthesis and Functionalization

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various synthetic pathways. These methods often involve the use of tert-butyl groups to enhance solubility and stability of the compound during reactions. The optimization of synthetic conditions is crucial for achieving high yields and purity levels .

Table 1: Synthetic Methods Overview

Material Science Applications

3.1 Ligand Development

this compound has been utilized as a ligand in coordination chemistry, particularly in the development of catalysts for organic reactions. Its ability to form stable complexes with transition metals enhances catalytic efficiency in various reactions .

3.2 Polymerization Processes

The compound's unique structure allows it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties. Research is ongoing to explore its use in creating novel polymer composites for industrial applications .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxazole derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that the compound induces apoptosis through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

Case Study 2: Catalytic Applications

In a recent publication, this compound was employed as a ligand in palladium-catalyzed cross-coupling reactions. The study reported enhanced reaction rates and yields compared to traditional ligands, showcasing its potential in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction mechanisms, where the compound affects cellular processes by altering enzyme activity or receptor signaling.

Comparison with Similar Compounds

Structural and Electronic Analysis

- Pyridine Substituents :

- Methyl (6-position) : Enhances electron density on the pyridine ring, improving π-backbonding with metals .

- Trifluoromethyl (5-position) : Strong electron-withdrawing effect stabilizes electron-deficient intermediates, crucial for high enantioselectivity in reactions like imine additions .

- Chloro (5-position) : Moderate electron-withdrawing effect; may alter reaction pathways compared to methyl or CF₃ groups .

- Oxazoline Substituents :

Catalytic Performance

- Enantioselectivity :

- The trifluoromethyl derivative (L1) achieves >90% enantiomeric excess (ee) in palladium-catalyzed additions to cyclic ketimines due to its electronic tuning .

- The methyl-substituted compound shows moderate ee in similar reactions, highlighting the trade-off between steric bulk and electronic effects .

- Reaction Scope :

Key Research Findings

Electronic Tuning : Trifluoromethyl and chloro substituents significantly alter ligand electron density, impacting metal-ligand bond strength and catalytic outcomes .

Steric Effects : tert-Butyl groups outperform smaller substituents (e.g., isopropyl) in enforcing chiral environments, as shown in asymmetric hydrogenation studies .

Stability : Chloride-substituted derivatives exhibit superior hydrolytic stability compared to methyl analogs, enabling use in aqueous-phase reactions .

Biological Activity

(R)-4-(tert-Butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, backed by research findings and comparative analyses.

Chemical Structure:

- IUPAC Name: (4R)-4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

- Molecular Formula: C₁₃H₁₈N₂O

- Molecular Weight: 218.29 g/mol

- CAS Number: 2491654-89-6

The synthesis of this compound typically involves the cyclization of an amino alcohol with a carboxylic acid derivative under dehydrating conditions. The introduction of the tert-butyl group is achieved via alkylation reactions using tert-butyl halides in the presence of a strong base .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its unique structure allows it to bind effectively to active sites, modulating enzyme activity or receptor signaling pathways. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular processes .

1. Enzyme Inhibition Studies

Research indicates that this compound may serve as a potential inhibitor for various enzymes. For instance, studies have explored its effects on specific metabolic pathways where it could inhibit enzyme functions critical for disease progression .

2. Therapeutic Potential

Due to its interaction with biological targets, this compound is being investigated for therapeutic applications. Its potential in treating diseases such as cancer and metabolic disorders is under research, focusing on its ability to modulate pathways involved in these conditions .

3. Asymmetric Catalysis

The compound is also utilized as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules. Its structural properties make it effective in facilitating reactions that require high enantioselectivity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains a tert-butyl group and a 6-methyl pyridine | Enzyme inhibition, potential therapeutic applications |

| (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | Lacks the 6-methyl group | Similar enzyme inhibition but varied selectivity |

| (R)-4-(tert-butyl)-2-(6-chloropyridin-2-yl)-4,5-dihydrooxazole | Contains a chlorine substituent | Different biological interactions due to chlorine presence |

The presence of the 6-methyl group on the pyridine ring in this compound distinguishes it from other derivatives and influences its reactivity and biological interactions .

Case Studies

-

Inhibition of HIV Reverse Transcriptase:

A study evaluated the effectiveness of similar pyridine derivatives in inhibiting HIV reverse transcriptase. While specific data on this compound was limited, related compounds showed promising results in inhibiting viral replication pathways . -

Antimicrobial Activity:

Research into five-membered heterocycles has highlighted their role in developing antibacterial agents. While direct studies on this compound are ongoing, its structural analogs have demonstrated significant antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (R)-4-(tert-butyl)-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole, and how can they be addressed methodologically?

- Challenges : Over-acylation during amide formation and incomplete cyclization due to hydrolysis sensitivity are common issues. For example, using acid chlorides (e.g., oxalyl chloride) may lead to double acylation byproducts, while cyclization intermediates (e.g., methanesulfonates) are prone to decomposition .

- Solutions :

- Use isobutyl chloroformate with N-methylmorpholine as activators to suppress over-acylation, achieving >90% yield in amide coupling .

- For cyclization, convert intermediates to stable chlorides (e.g., via reaction with SOCl₂), and use sodium methoxide (NaOMe) as a base to minimize hydrolysis. Purify via flash chromatography with neutral silica gel to avoid decomposition .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Stability Risks : The oxazoline ring is susceptible to hydrolysis under acidic or humid conditions, leading to decomposition into amide byproducts .

- Methodological Recommendations :

- Store under inert atmosphere (argon or nitrogen) at -20°C to prevent moisture exposure .

- Avoid prolonged exposure to protic solvents (e.g., methanol) during synthesis, as they accelerate hydrolysis .

Advanced Research Questions

Q. What computational methods are reliable for modeling the electronic structure and reaction pathways of this oxazoline derivative?

- Density Functional Theory (DFT) : The B3LYP functional with Becke-Johnson damping (D3-BJ) provides accurate predictions for non-covalent interactions (e.g., ligand-metal binding) and minimizes repulsive artifacts at short interatomic distances .

- Key Parameters :

- Include exact exchange terms (e.g., hybrid functionals) to improve thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies) .

- Use dispersion corrections to account for intramolecular interactions in catalytic complexes .

Q. How does the tert-butyl substituent influence enantioselectivity in asymmetric catalysis when this compound is used as a ligand?

- Steric and Electronic Effects :

- The tert-butyl group creates a chiral pocket that enhances steric discrimination in metal complexes, critical for enantioselective reactions (e.g., copper-catalyzed alkynylations) .

- Computational studies suggest that the bulky substituent stabilizes transition states via π-π stacking with aromatic substrates (e.g., pyridines) and restricts rotational freedom in intermediates .

- Experimental Validation :

- Compare enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents for ligands with/without tert-butyl modifications .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Case Study : Cyclization of amide intermediates using KOH vs. NaOMe shows divergent yields (72% with NaOMe vs. <30% with KOH) due to differences in hydrolysis rates and base solubility .

- Resolution Approach :

- Conduct kinetic monitoring (TLC or in-situ IR) to identify optimal reaction times and minimize side reactions.

- Use design of experiments (DoE) to screen bases, solvents, and temperatures systematically .

Methodological Best Practices

Q. How can researchers mitigate decomposition during purification of this compound?

- Chromatography : Use neutral silica gel (40–63 µm) with hexanes/acetone (4:1) as eluent to avoid acid-catalyzed degradation .

- Alternative Methods :

- Recrystallization from non-polar solvents (e.g., toluene) under nitrogen atmosphere .

- Avoid prolonged exposure to silica gel, which can adsorb the compound and promote hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key signals include:

- δ 0.98 ppm (singlet, tert-butyl CH₃).

- δ 8.71 ppm (pyridine H) and δ 4.45 ppm (oxazoline CH₂), confirming stereochemistry .

Contradictions and Open Questions

Q. Why do some studies report successful salt formation for stabilization, while others observe instability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.